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molecular formula C13H17NO3 B1589623 Methyl 4-(morpholinomethyl)benzoate CAS No. 68453-56-5

Methyl 4-(morpholinomethyl)benzoate

Cat. No. B1589623
M. Wt: 235.28 g/mol
InChI Key: JENXYLLXQAOUJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680273B2

Procedure details

A 2 L, three-neck flask fitted with a mechanical stirrer, addition funnel, and thermocouple probe was charged with 4-formyl-benzoic acid methyl ester (50.0 g, 0.31 mol, 1.0 eq) and 1,2-dichloroethane (700 mL). The resulting mixture was cooled to 10° C. Morpholine (53 mL, 0.61 mol, 2.0 eq) was then added dropwise over 10 min. After 5 min, sodium triacetoxyborohydride (90 g, 0.43 mol, 1.4 eq) was added in portions over 5 min. After stirring 30 min, the reaction mixture was warmed to room temperature. At this point, a slow and steady temperature increase was observed, and a water bath was used to keep the temperature of the reaction mixture below 25° C. The reaction mixture was stirred for 22 hrs at room temperature. Water/ice (100 mL) was added to the reaction and the reaction mixture was stirred for 15 min. NaOH solution (1.0 M in water, 400 mL) was added in several portions, followed by the addition of water (250 mL). The resulting mixture was stirred for 45 min. The layers were separated, and the aqueous layer was extracted with dichloromethane (150 mL). The combined organic layer was washed with brine (150 mL) and then dried over Na2SO4. The solvent was removed in vacuo to yield the title compound as a pale yellow, viscous oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
Water ice
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
400 mL
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]=O)=[CH:6][CH:5]=1.[NH:13]1[CH2:18][CH2:17][O:16][CH2:15][CH2:14]1.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].[OH-].[Na+]>O.ClCCCl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)=[CH:6][CH:5]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C=O)=O
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
90 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Water ice
Quantity
100 mL
Type
reactant
Smiles
Step Five
Name
Quantity
400 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Six
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
After stirring 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 2 L, three-neck flask fitted with a mechanical stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
At this point, a slow and steady temperature increase
CUSTOM
Type
CUSTOM
Details
a water bath was used
CUSTOM
Type
CUSTOM
Details
the temperature of the reaction mixture below 25° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 22 hrs at room temperature
Duration
22 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred for 15 min
Duration
15 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred for 45 min
Duration
45 min
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (150 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with brine (150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CN1CCOCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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